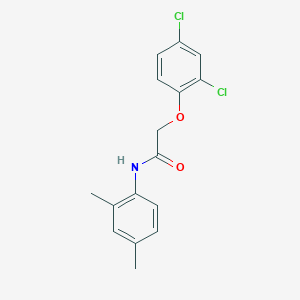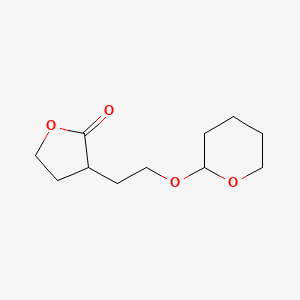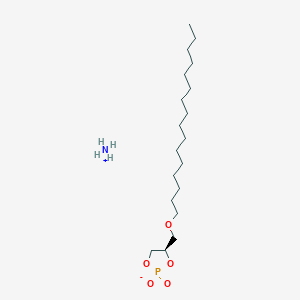![molecular formula C12H16Cl2F4Si2 B11941036 1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene CAS No. 200561-19-9](/img/structure/B11941036.png)
1,4-Bis[(chloromethyl)dimethylsilyl]-2,3,5,6-tetrafluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) is a specialized organosilicon compound with the molecular formula C12H16Cl2F4Si2. This compound is characterized by the presence of tetrafluorinated phenylene and chloromethyl dimethylsilane groups, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) typically involves the reaction of 2,3,5,6-tetrafluoroterephthalaldehyde with chloromethyl dimethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding silanol or siloxane derivatives.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) involves its ability to undergo various chemical transformations, which are facilitated by the presence of reactive chloromethyl and dimethylsilane groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the generation of desired products. The pathways involved in these reactions are typically governed by the nature of the reagents and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene
- 2,3,5,6-Tetrafluoroterephthalaldehyde
- 2,3,5,6-Tetrafluoro-1,4-bis(trimethylstannyl)benzene
Uniqueness
(2,3,5,6-TETRAFLUORO-1,4-PHENYLENE)BIS((CHLOROMETHYL)DIMETHYLSILANE) is unique due to the presence of both tetrafluorinated phenylene and chloromethyl dimethylsilane groups. This combination imparts distinct chemical reactivity and stability, making it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of chemical reactions under different conditions further enhances its utility in scientific research and industrial processes.
Properties
CAS No. |
200561-19-9 |
|---|---|
Molecular Formula |
C12H16Cl2F4Si2 |
Molecular Weight |
363.32 g/mol |
IUPAC Name |
chloromethyl-[4-[chloromethyl(dimethyl)silyl]-2,3,5,6-tetrafluorophenyl]-dimethylsilane |
InChI |
InChI=1S/C12H16Cl2F4Si2/c1-19(2,5-13)11-7(15)9(17)12(10(18)8(11)16)20(3,4)6-14/h5-6H2,1-4H3 |
InChI Key |
VFICWMQKEZLJHC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCl)C1=C(C(=C(C(=C1F)F)[Si](C)(C)CCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)






![14-phenyl-11-(4-phenylbenzoyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11941017.png)

![Methyl (1R,3R,3AR,6R,6AR)-6-acetyl-3-{[tert-butyl(dimethyl)silyl]oxy}octahydro-1-pentalenecarboxylate](/img/structure/B11941031.png)

